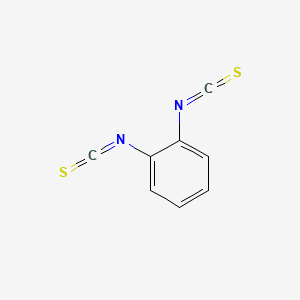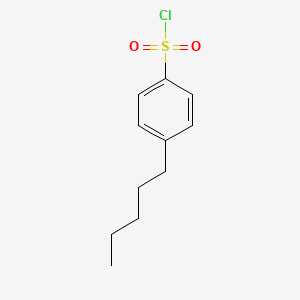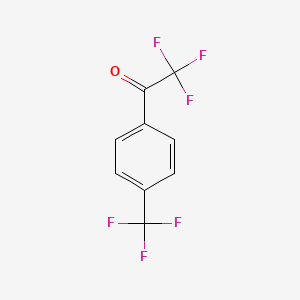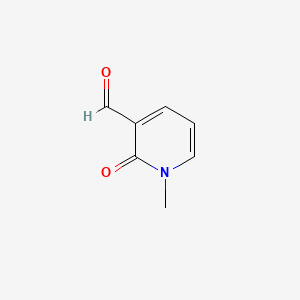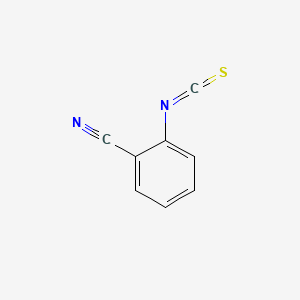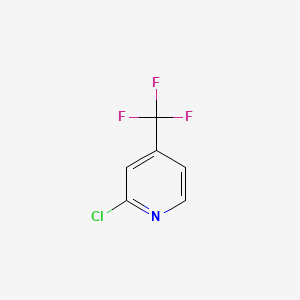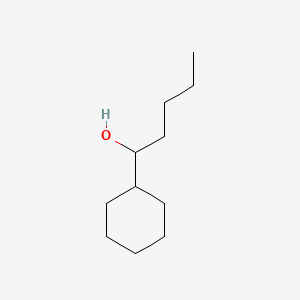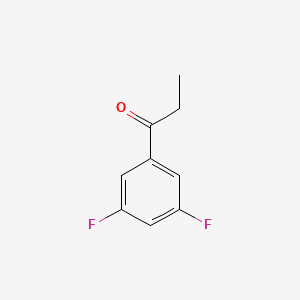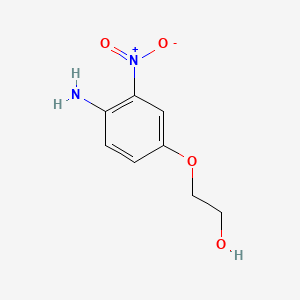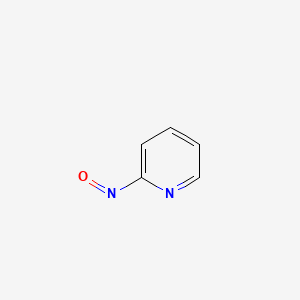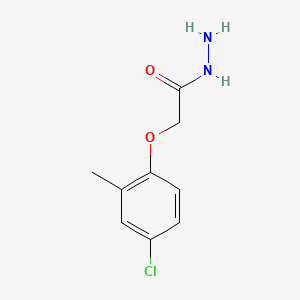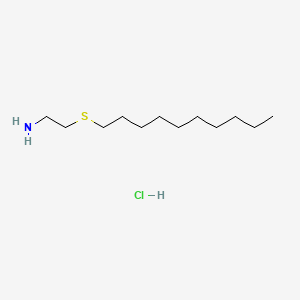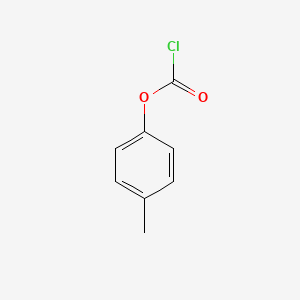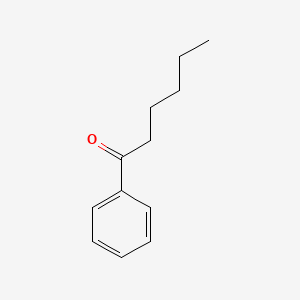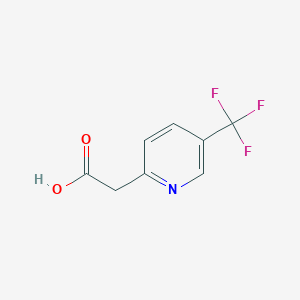
2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid" is a chemical that features a pyridine ring, a common motif in many pharmaceuticals and agrochemicals, substituted with a trifluoromethyl group and an acetic acid moiety. This structure is indicative of potential biological activity, as the trifluoromethyl group can enhance the metabolic stability and the electronic properties of the compound.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of "2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid," they do provide insights into related compounds. For instance, the synthesis of [5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid derivatives is described, which suggests that similar synthetic strategies could potentially be applied to the target compound . The synthesis of related pyridine derivatives often involves the formation of the core pyridine ring followed by functionalization at the appropriate positions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be quite complex, as evidenced by the crystal structure analysis of a related compound, 1,2-bis(pyridin-1-ium-4-yl)ethylene bis(5-fluorouracil-1-acetate) . This analysis reveals the importance of intermolecular interactions, such as hydrogen bonding, which could also be relevant to the structure of "2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid."
Chemical Reactions Analysis
The reactivity of pyridine derivatives can vary significantly depending on the substituents present on the ring. For example, the cyclization reactions of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids with different electrophiles lead to a variety of heterocyclic structures . This suggests that "2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid" could also participate in various chemical reactions, potentially leading to the formation of new compounds with interesting biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid" would likely be influenced by the trifluoromethyl and acetic acid functional groups. These groups can affect the compound's acidity, solubility, and overall reactivity. The determination of citric acid in milk using pyridine and acetic anhydride indicates that pyridine derivatives can be involved in colorimetric reactions, which could be a property of the target compound as well .
Applications De Recherche Scientifique
Electrophosphorescence
A novel cyclometalated ligand based on a structural variant of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid, specifically 2-(9,9-diethylfluoren-2-yl)-5-trifluoromethyl-pyridine, was synthesized. This compound and its complexes were used in the development of efficient electrophosphorescent devices. The devices demonstrated high efficiencies and a slow rate of decay against increases in current densities, marking these complexes as promising emitters for practical device applications (Zhang et al., 2010).
Antimycobacterial Activity
Derivatives of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid, structurally related to 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid, were synthesized and evaluated for antimycobacterial activity. Although the activity was described as feeble, these compounds demonstrated in vitro activity against Mycobacterium tuberculosis and Mycobacterium avium strains, indicating potential for further exploration and optimization in antimycobacterial therapy (Mamolo et al., 2001).
Synthesis of Pyridine Derivatives
Innovative pathways were developed for the synthesis of 2-trifluoromethyl-nicotinic acid derivatives, involving the synthesis of the pyridine ring. These compounds are key intermediates in the manufacture of a COMT inhibitor, highlighting their significance in the development of therapeutic agents (Kiss et al., 2008).
Luminescent Properties
The luminescent properties of substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester were investigated. These compounds exhibited high fluorescence quantum yields and large Stokes shift values, suggesting their potential utility in metal sensing and as laser dyes (Grummt et al., 2007).
Quantum Chemical Investigation
DFT and quantum chemical calculations were performed on various pyridyl compounds, including those structurally similar to 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid, revealing insights into their electronic properties. Such computational studies are essential for understanding the molecular properties and designing new compounds with desired characteristics (Bouklah et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-1-2-6(12-4-5)3-7(13)14/h1-2,4H,3H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGQZRJBHQWQTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611361 |
Source


|
| Record name | [5-(Trifluoromethyl)pyridin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid | |
CAS RN |
785762-99-4 |
Source


|
| Record name | [5-(Trifluoromethyl)pyridin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

